molecular formula C22H18FN3O3S B2775092 N-(4-fluoro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1251565-26-0

N-(4-fluoro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No. B2775092
CAS RN: 1251565-26-0
M. Wt: 423.46
InChI Key: QAPKYXYQTBZBHE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a thiophene ring, which is a heterocyclic compound with the formula C4H4S, and an acetamide group (CONH2), which is derived from acetic acid .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrimidine ring, followed by the introduction of the thiophene and acetamide groups. Without specific literature or experimental data, it’s hard to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions of these groups on the rings .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the reagents and conditions used. The pyrimidine ring might undergo reactions such as halogenation, nitration, or sulfonation. The acetamide group could undergo hydrolysis to form acetic acid and ammonia .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence and position of functional groups, and the overall charge distribution within the molecule .

Scientific Research Applications

Radiosynthesis for Imaging Applications

One significant application of similar compounds is in the development of selective radioligands for imaging. For example, a related compound within the 2-phenylpyrazolo[1,5-a]pyrimidineacetamide series was developed as a selective ligand for the translocator protein (18 kDa), which is important for in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008). These compounds, designed with a fluorine atom, allow for labeling with fluorine-18, demonstrating the potential utility of related thienopyrimidine derivatives in diagnostic imaging.

Antimicrobial Activity

Thienopyrimidine derivatives have also been explored for their antimicrobial properties. A study synthesized novel thienopyrimidine linked rhodanine derivatives, demonstrating significant antibacterial potency against various bacterial strains (Kerru et al., 2019). This suggests the potential of compounds like N-(4-fluoro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide to serve as frameworks for developing new antimicrobial agents.

In Vitro Cytotoxic Activity

Research into the cytotoxic activity of thienopyrimidine derivatives indicates potential applications in cancer therapy. A study on certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, including modifications to the thienopyrimidine moiety, revealed appreciable cancer cell growth inhibition across several cancer cell lines (Al-Sanea et al., 2020). This demonstrates the therapeutic potential of structurally related compounds in oncology.

Anti-inflammatory and Analgesic Agents

The modification of thienopyrimidine scaffolds has led to the synthesis of compounds with significant anti-inflammatory and analgesic activities. A study synthesized novel derivatives with improved activities, highlighting the role of substituents in enhancing pharmacological properties (Muralidharan et al., 2019). This research underlines the adaptability of thienopyrimidine derivatives in developing new anti-inflammatory and analgesic drugs.

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug, it could interact with various enzymes or receptors in the body, but further studies would be needed to determine this .

Safety and Hazards

Without specific data, it’s hard to provide detailed information about the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. If it’s intended to be a drug, it would need to undergo extensive testing to determine its safety and efficacy .

properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S/c1-13-9-15(23)5-8-18(13)25-19(27)10-26-12-24-20-17(11-30-21(20)22(26)28)14-3-6-16(29-2)7-4-14/h3-9,11-12H,10H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPKYXYQTBZBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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